

ATTO488-ProTx-II: A Technical Guide for Applications in Basic Neuroscience Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO488-ProTx-II

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Introduction

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells, playing a pivotal role in neuronal signaling. Among the nine known subtypes (Nav1.1-1.9), Nav1.7 has emerged as a key player in pain pathways, making it a significant therapeutic target for the development of novel analgesics. ProTx-II, a peptide toxin isolated from the venom of the tarantula *Thrixopelma pruriens*, is a potent and selective inhibitor of the Nav1.7 channel. The fluorescently labeled conjugate, **ATTO488-ProTx-II**, provides a powerful tool for researchers to visualize and investigate the localization and dynamics of Nav1.7 channels in various experimental systems. This technical guide details the applications of **ATTO488-ProTx-II** in basic neuroscience research, providing quantitative data, experimental protocols, and visual workflows to facilitate its use in the laboratory.

ProTx-II: Mechanism of Action and Selectivity

ProTx-II is a gating modifier toxin that inhibits Nav channels by binding to the voltage sensor domain (VSD) of domain II (VSD-II). This interaction shifts the voltage-dependence of channel activation to more depolarized potentials, thereby reducing the probability of channel opening at physiological membrane potentials.^{[1][2]}

ProTx-II exhibits significant selectivity for Nav1.7 over other Nav channel subtypes. This selectivity is a key attribute that makes it a valuable research tool for isolating the contribution

of Nav1.7 in complex biological systems.

Quantitative Data: ProTx-II Inhibition of Voltage-Gated Sodium Channels

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of ProTx-II for various human Nav channel subtypes, demonstrating its high affinity and selectivity for Nav1.7.

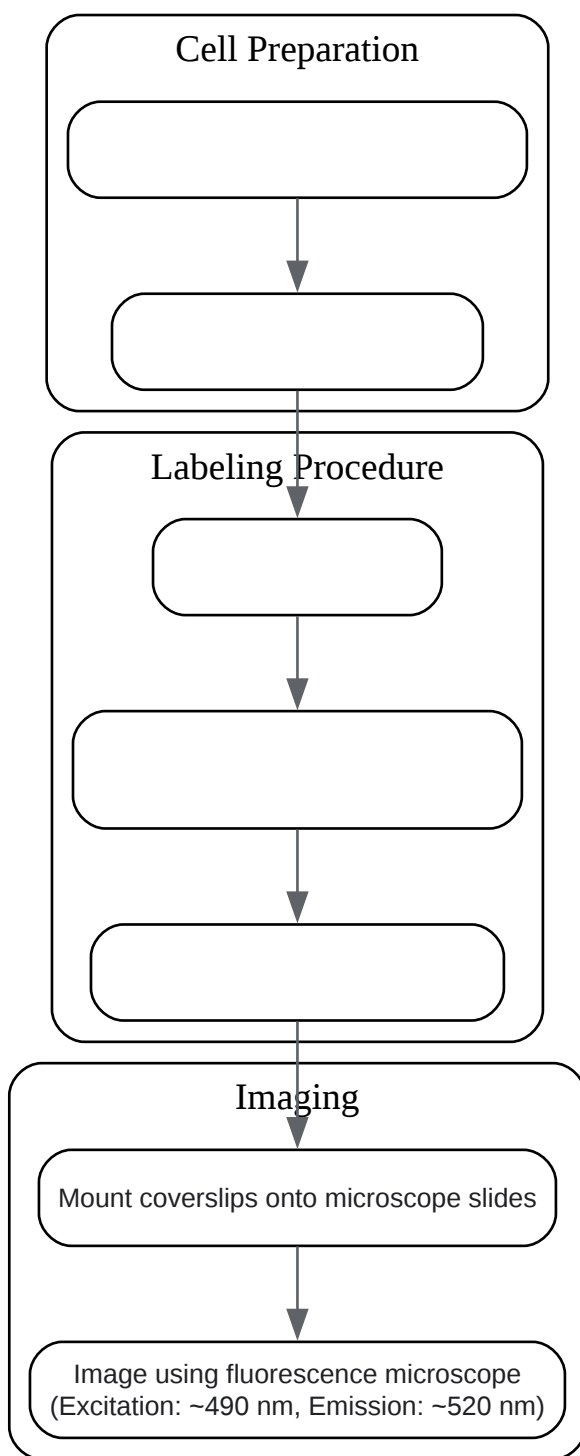
Nav Channel Subtype	IC ₅₀ (nM)	Reference
hNav1.1	~30-150	[1]
hNav1.2	41	[3]
hNav1.3	~30-150	[1]
hNav1.5	79	[3]
hNav1.6	26	[3]
hNav1.7	0.3 - 1.7	[1] [4]
hNav1.8	~30-150	[1]

Experimental Applications and Protocols

ATTO488-ProTx-II can be employed in a range of applications to study Nav1.7 channels in both cell lines and primary neurons. This section provides detailed protocols for key experiments.

Visualization of Nav1.7 in Cell Lines

A common application of **ATTO488-ProTx-II** is the fluorescent labeling of Nav1.7 channels expressed in heterologous systems, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.



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Caption: Workflow for fluorescent labeling of Nav1.7 in CHO cells.

Materials:

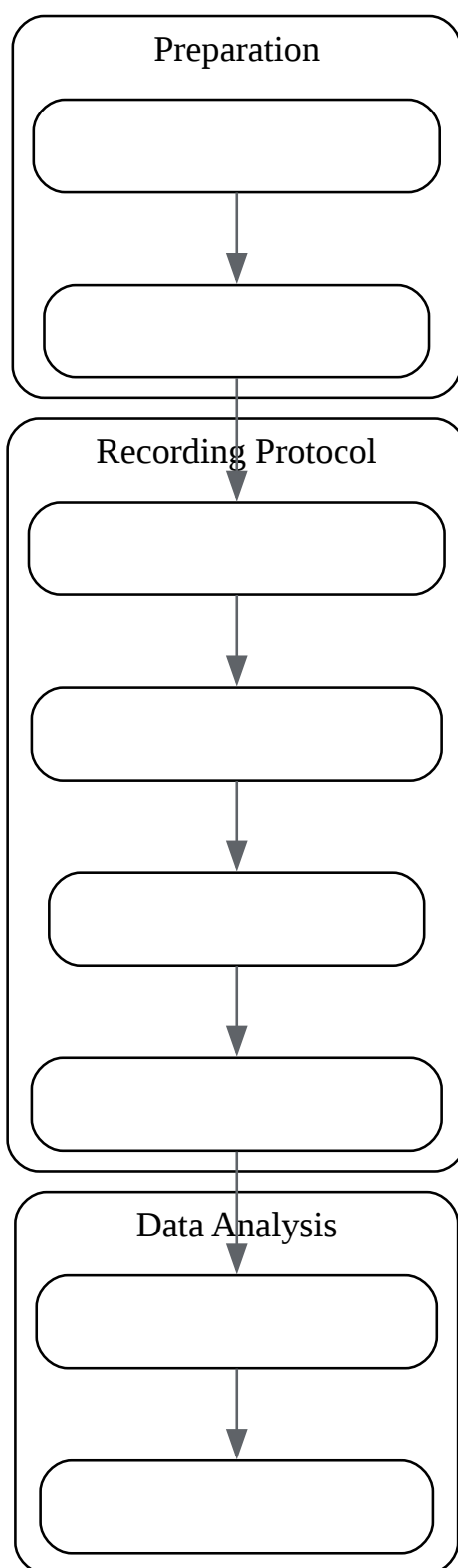
- CHO cells stably or transiently expressing human Nav1.7
- Glass coverslips (pre-coated with poly-D-lysine if necessary)
- Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Bovine Serum Albumin (BSA)
- **ATTO488-ProTx-II**
- Mounting medium
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

- **Cell Seeding:** Seed Nav1.7-expressing CHO cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
- **Cell Culture:** Culture the cells for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
- **Washing:** Gently wash the cells twice with PBS to remove the culture medium.
- **Labeling:** Prepare a working solution of **ATTO488-ProTx-II** (e.g., 100 nM) in PBS containing 0.1% BSA. Incubate the cells with the labeling solution for 30-60 minutes at room temperature, protected from light.
- **Final Washes:** Wash the cells three times with PBS to remove any unbound probe.
- **Mounting:** Carefully mount the coverslips onto microscope slides using an appropriate mounting medium.
- **Imaging:** Visualize the fluorescently labeled Nav1.7 channels using a fluorescence microscope. ATTO488 has an excitation maximum at approximately 490 nm and an emission maximum at approximately 520 nm.

Electrophysiological Characterization of Nav1.7 Inhibition

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional effects of ProTx-II on Nav1.7 currents.



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Caption: Workflow for whole-cell patch-clamp recording of Nav1.7.

Materials:

- Nav1.7-expressing cells (e.g., HEK293 or cultured Dorsal Root Ganglion (DRG) neurons)
- Patch-clamp rig (amplifier, micromanipulator, perfusion system)
- Borosilicate glass capillaries for patch pipettes
- External solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
- Internal solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
- ProTx-II stock solution

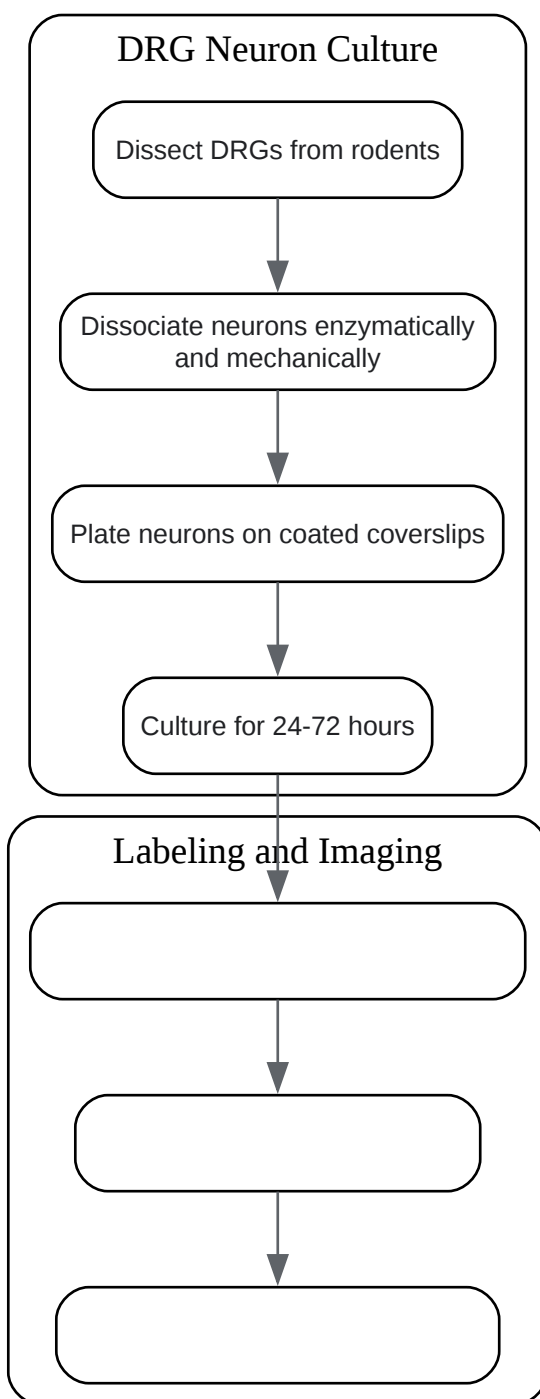
Procedure:

- Cell Preparation: Plate cells on small glass coverslips suitable for the recording chamber.
- Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Establish Whole-Cell Configuration: Position the patch pipette over a single cell and form a giga-ohm seal. Rupture the cell membrane to achieve the whole-cell configuration.
- Baseline Recording: Apply a voltage-step protocol to elicit Nav1.7 currents. For example, hold the cell at -120 mV and apply depolarizing steps from -80 mV to +40 mV in 5 mV increments. Record the resulting currents.
- ProTx-II Application: Perfuse the recording chamber with the external solution containing the desired concentration of ProTx-II. Allow sufficient time for the toxin to equilibrate and exert its effect.
- Record Inhibition: Apply the same voltage-step protocol to record the Nav1.7 currents in the presence of ProTx-II.
- Data Analysis: Measure the peak inward current at each voltage step before and after ProTx-II application. To determine the IC₅₀, apply a range of ProTx-II concentrations and plot the

percentage of current inhibition against the toxin concentration. Fit the data with a Hill equation.

Labeling of Endogenous Nav1.7 in Primary Neurons

ATTO488-ProTx-II can be used to visualize the distribution of endogenous Nav1.7 channels in primary neurons, such as those from the Dorsal Root Ganglia (DRG), which are critical for pain sensation.



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Caption: Workflow for labeling endogenous Nav1.7 in DRG neurons.

Materials:

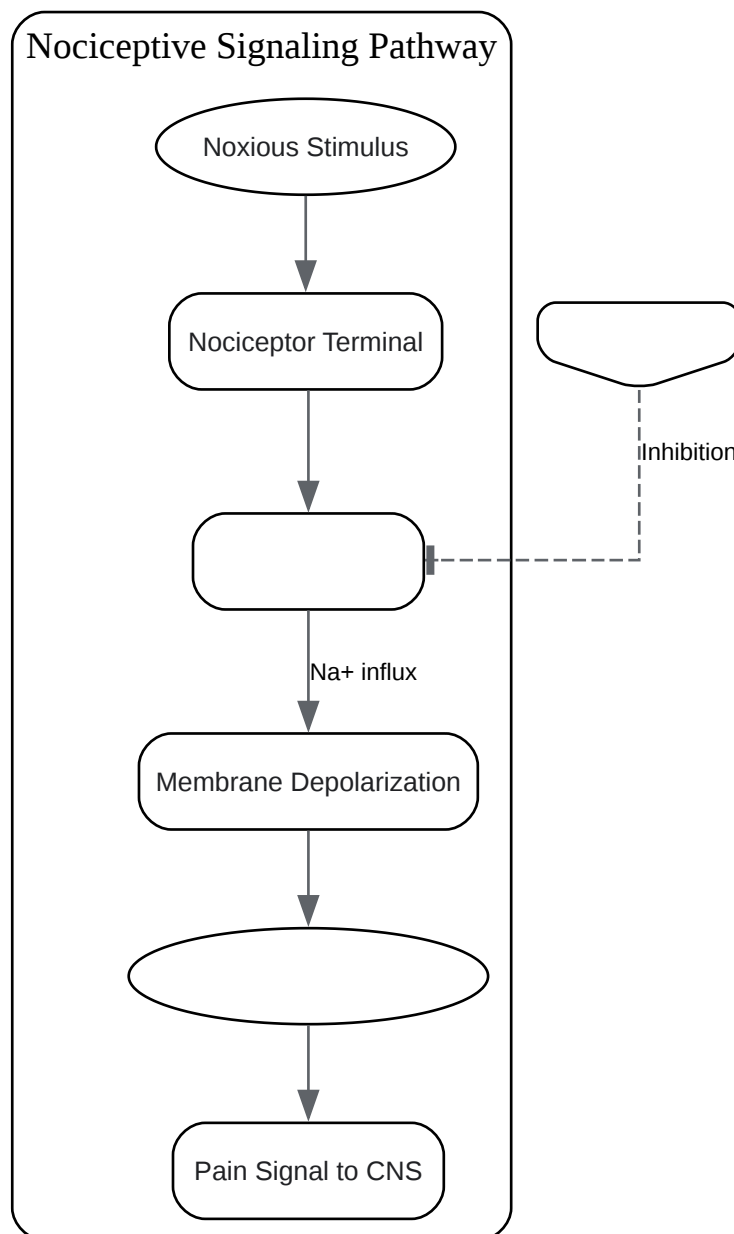
- Dorsal Root Ganglia (DRGs) from rodents
- Dissection medium (e.g., Hanks' Balanced Salt Solution - HBSS)
- Enzymes for dissociation (e.g., collagenase, dispase)
- Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and growth factors)
- Coated coverslips (e.g., poly-L-lysine and laminin)
- **ATTO488-ProTx-II**
- Paraformaldehyde (PFA) for fixation (optional)
- Fluorescence microscope

Procedure:

- **DRG Dissection and Dissociation:** Aseptically dissect DRGs and transfer them to a dissection medium. Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension of neurons.
- **Neuron Plating and Culture:** Plate the dissociated neurons onto coated coverslips and culture them in a humidified incubator.
- **Labeling:** After allowing the neurons to adhere and extend neurites (24-72 hours), gently wash the cultures with a suitable buffer and incubate with **ATTO488-ProTx-II** as described for cell lines.
- **Fixation (Optional):** For longer-term storage and more detailed morphological analysis, the cells can be fixed with 4% PFA in PBS for 15-20 minutes at room temperature after labeling.
- **Imaging:** Mount the coverslips and image the distribution of **ATTO488-ProTx-II** fluorescence in the neuronal soma and along the neurites.

Signaling Pathway: Nav1.7 in Nociception

Nav1.7 plays a critical role in setting the threshold for action potential firing in nociceptive neurons. Its inhibition by ProTx-II dampens the transmission of pain signals.



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Caption: Role of Nav1.7 in the nociceptive signaling pathway.

Conclusion

ATTO488-ProTx-II is an invaluable tool for neuroscientists studying the role of Nav1.7 in health and disease. Its high affinity and selectivity, combined with the bright and photostable properties of the ATTO488 fluorophore, enable precise visualization and functional characterization of this important ion channel. The protocols and workflows provided in this guide offer a comprehensive resource for researchers to effectively integrate **ATTO488-ProTx-II** into their experimental designs, ultimately contributing to a deeper understanding of nociception and the development of novel pain therapeutics.

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- To cite this document: BenchChem. [ATTO488-ProTx-II: A Technical Guide for Applications in Basic Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1573959#atto488-protx-ii-applications-in-basic-neuroscience-research]

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